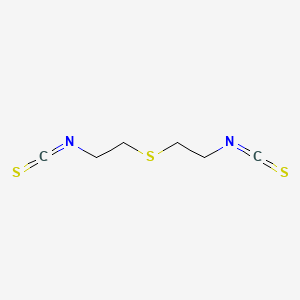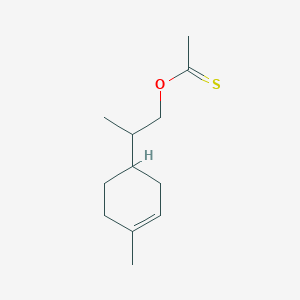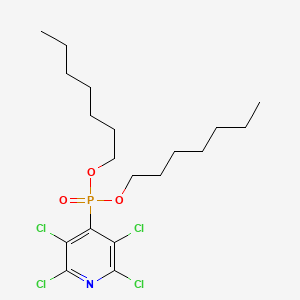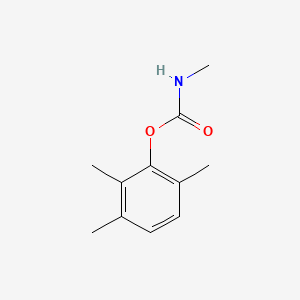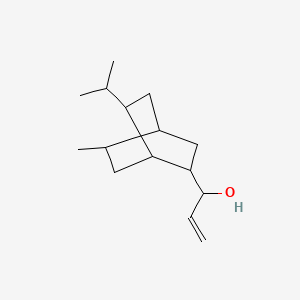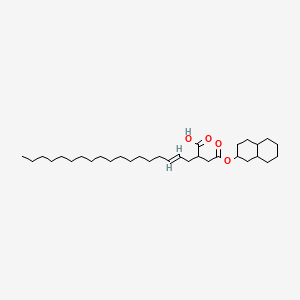
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C32H56O4 and a molecular weight of 504.8 g/mol. It is also known by its IUPAC name, (E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves several steps. The primary synthetic route includes the esterification of butanedioic acid with octadecenyl alcohol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Scientific Research Applications
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:
Butanedioic acid, octadecenyl ester: This compound shares a similar ester functional group but differs in its molecular structure.
Decahydronaphthalene derivatives: These compounds have a similar decahydronaphthalene core but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties .
Properties
CAS No. |
81984-09-0 |
|---|---|
Molecular Formula |
C32H56O4 |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
(E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C32H56O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29(32(34)35)26-31(33)36-30-24-23-27-20-18-19-21-28(27)25-30/h16-17,27-30H,2-15,18-26H2,1H3,(H,34,35)/b17-16+ |
InChI Key |
XSNAAKOWKQPCSO-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


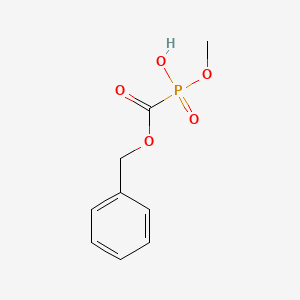
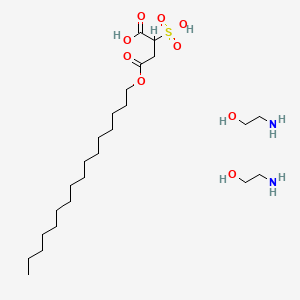


![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
